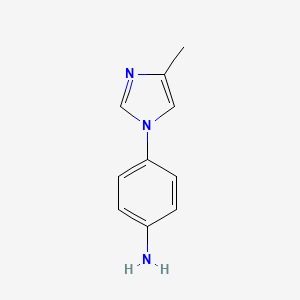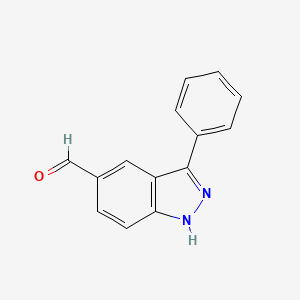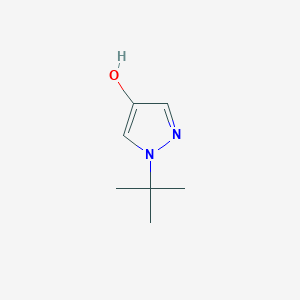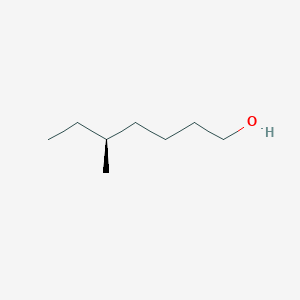
4-(4-甲基-1H-咪唑-1-基)苯胺
描述
4-(4-Methyl-1H-imidazol-1-yl)benzenamine, commonly referred to as 4-MBI, is a compound that has been studied for its potential use in a variety of scientific and medical applications. 4-MBI is a heterocyclic aromatic amine that is composed of a benzene ring and an imidazole moiety. It is a relatively small molecule, with a molecular weight of approximately 150 g/mol. 4-MBI has been extensively studied due to its potential applications in drug development, biochemistry, and pharmacology.
科学研究应用
OLED Materials
This compound can be used as a building block for the synthesis of homoleptic imidazole-type iridium (Ir) triplet emitters . These are used as blue phosphorescent emitters in OLED (Organic Light Emitting Diodes) technology, which are crucial for high-quality display and lighting systems .
Antimicrobial Agents
A derivative of this compound has shown significant activity against various bacteria, including E. coli , S. aureus , and B. subtillis . This indicates its potential use as an antimicrobial agent in medical treatments .
Anti-tubercular Agents
Imidazole-containing compounds have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis . The minimum inhibitory concentration (MIC) values of these derivatives suggest their therapeutic potential in treating tuberculosis .
Organic Synthesis
The compound is involved in the Claisen–Schmidt condensation reaction to yield novel compounds with potential applications in organic chemistry and material science .
Synthesis of Substituted Imidazoles
Recent advances in chemistry have highlighted the importance of imidazole derivatives in the regiocontrolled synthesis of substituted imidazoles. These heterocycles are key components in functional molecules used in various everyday applications .
属性
IUPAC Name |
4-(4-methylimidazol-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-8-6-13(7-12-8)10-4-2-9(11)3-5-10/h2-7H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUPTRYCQKQLCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70580985 | |
| Record name | 4-(4-Methyl-1H-imidazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70580985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methyl-1h-imidazol-1-yl)benzenamine | |
CAS RN |
102791-87-7 | |
| Record name | 4-(4-Methyl-1H-imidazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70580985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[(3,4-Dimethylphenyl)sulfanyl]methyl}benzoic acid](/img/structure/B1317120.png)











